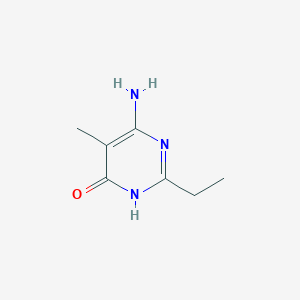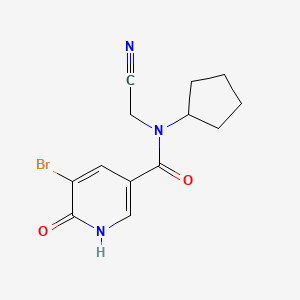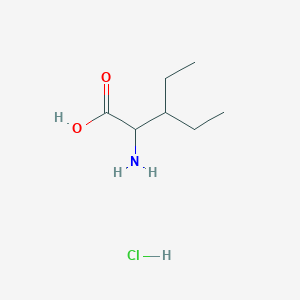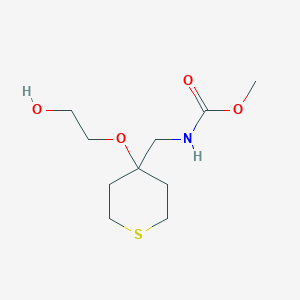
6-Amino-2-ethyl-5-methyl-1,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-2-ethyl-5-methyl-1,4-dihydropyrimidin-4-one, also known as AME-DHP, is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its biological activities and has shown promising results in various preclinical studies.
科学的研究の応用
Synthesis and Biological Activities
Synthesis and Antihypertensive Activity : Dihydropyrimidines have been synthesized for their potential biological activities, including antihypertensive effects. The structural variation in these compounds shows significant effects on their biological activity, suggesting a complex relationship between structure and function (Kulbhushan Rana, B. Kaur, B. Kumar, 2004).
Corrosion Inhibition : Pyrimidine derivatives, including those similar to the compound , have been evaluated for their effectiveness as corrosion inhibitors for iron in acidic environments. These studies involve both electrochemical techniques and computational simulations to understand their protective mechanism (Khaled Abdelazim, K. F. Khaled, Nashwa Abdelshafy, 2021).
Chemical Reactivity and Modification
Chemical Reactivity Studies : Investigations into the chemical reactivity of dihydropyrimidine compounds have led to the synthesis of new derivatives with varied biological activities. These studies provide insights into how different functional groups affect the compound's chemical behavior and potential utility in pharmaceutical development (H. Namazi, Y. Mirzaei, H. Azamat, 2001).
Antitumor and Antimicrobial Applications
Dual Inhibitory Activity : Certain dihydropyrimidine derivatives have been designed to inhibit key enzymes involved in cancer cell proliferation, showcasing the potential of these compounds as antitumor agents. Their structural features, such as substitution patterns, play a critical role in their efficacy (A. Gangjee, Wei Li, R. Kisliuk, et al., 2009).
Antimicrobial and Antioxidant Screening : Dihydropyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities, revealing some compounds with significant efficacy against various bacterial and fungal species. This research highlights the versatile potential of dihydropyrimidines in developing new antimicrobial agents (B. Dey, Faruk Alam, Durgaprasad Kemisetti, et al., 2022).
Molecular Docking and Computational Studies
Molecular Docking : Synthesized dihydropyrimidine compounds have been subjected to molecular docking studies to predict their interaction with specific proteins, offering insights into their potential therapeutic applications, including their role in inhibiting enzymes critical for cancer cell growth (M. R. Holam, V. Santhoshkumar, S. Killedar, 2022).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-amino-2-ethyl-5-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-3-5-9-6(8)4(2)7(11)10-5/h3H2,1-2H3,(H3,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUDBCXBHDOHTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C(=O)N1)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methylphenyl)amine](/img/structure/B2553144.png)






![6-(4-Fluorophenyl)-3-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2553155.png)

![4-Ethyl-5-fluoro-6-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2553157.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2553162.png)
![4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one](/img/structure/B2553165.png)
